{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether
Overview
Description
This compound, also known as {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol, has a CAS Number of 318247-54-0 . It has a molecular weight of 330.84 and its IUPAC name is {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation involved acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H15ClN2OS/c1-20-17(22-15-10-6-5-9-14(15)18)13(11-21)16(19-20)12-7-3-2-4-8-12/h2-10,21H,11H2,1H3 . This indicates the presence of various functional groups such as a chlorophenyl group, a methyl group, a phenyl group, and a pyrazol group .Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These compounds were obtained through esterification, hydrazination, salt formation, and cyclization. Among these derivatives, compounds 7b and 7i demonstrated certain anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.
Antibacterial and Antibiofilm Properties
While not directly studied for this specific compound, related chlorophenyl derivatives have been investigated. For instance, 2-chloro-N-(2-chlorophenyl)nicotinamide exhibited antibacterial and antibiofilm activity . Although this isn’t the exact compound, it highlights the potential of chlorophenyl-based molecules in combating bacterial infections.
Antitumor and Cytotoxic Activity
Although not specifically tested for this compound, 1,3,4-thiadiazoles have shown promise in antitumor and cytotoxic applications. For instance, a derivative with a bromophenyl-imidazo-thiazole structure demonstrated potent effects against prostate cancer cells . While further research is needed, this suggests that compounds with similar structural features may have antitumor potential.
Herbicidal Properties
Sulfonamide derivatives have been explored for potential agricultural applications. While the exact compound hasn’t been studied, related sulfonamides have demonstrated herbicidal properties. Researchers have reported their effectiveness in controlling unwanted plant growth . Investigating the herbicidal potential of our compound could be worthwhile.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(methoxymethyl)-1-methyl-3-phenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-21-18(23-16-11-7-6-10-15(16)19)14(12-22-2)17(20-21)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDXVZVNBXOUCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC)SC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150448 | |
Record name | 5-[(2-Chlorophenyl)thio]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether | |
CAS RN |
318289-56-4 | |
Record name | 5-[(2-Chlorophenyl)thio]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318289-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Chlorophenyl)thio]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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